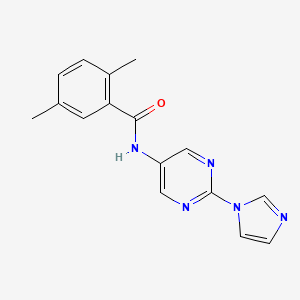

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-3-4-12(2)14(7-11)15(22)20-13-8-18-16(19-9-13)21-6-5-17-10-21/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOYZWDVOINEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia.

Synthesis of the pyrimidine ring: Pyrimidine derivatives can be synthesized by reacting appropriate nitriles with amidines.

Coupling of the imidazole and pyrimidine rings: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

Introduction of the benzamide moiety: The final step involves the acylation of the coupled product with 2,5-dimethylbenzoic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Variations

The compound shares a pyrimidine backbone with analogs reported in patent literature (e.g., , ), but key differences lie in substituents and appended functional groups:

Key Observations :

- The imidazole group in the target compound may confer distinct hydrogen-bonding interactions compared to the cyano or sulfonamido groups in patent analogs.

- The tetrahydrofuran-3-yloxy moiety in Patent Compound 1 likely enhances metabolic stability compared to the target compound’s dimethylbenzamide .

- The dimethylamino group in Patent Compound 2 could improve solubility but may reduce blood-brain barrier penetration relative to the target compound’s non-polar substituents.

Pharmacokinetic and Binding Affinity Hypotheses

While direct experimental data for the target compound are absent in the provided evidence, structural analogs suggest:

- Kinase Selectivity: Imidazole’s nitrogen atoms may engage in unique interactions with kinase hinge regions (e.g., EGFR or JAK2) compared to Patent Compound 1’s quinoline-based scaffold, which is associated with broader kinase inhibition .

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining imidazole and pyrimidine moieties with a benzamide backbone. Its IUPAC name is this compound, and it can be represented by the following structural formula:

This unique structure is believed to contribute to its diverse biological activities.

Inhibition of ENPP1

Recent studies have highlighted the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme involved in regulating the cGAS-STING pathway. This pathway plays a critical role in immune response and cancer therapy. Inhibitors of ENPP1 can enhance immune responses against tumors. For instance, a related imidazo[1,2-a]pyrazine derivative demonstrated significant inhibitory activity against ENPP1 with an IC50 value as low as 5.70 nM, suggesting that similar compounds may exhibit potent effects through this mechanism .

Anticancer Activity

The compound has shown promise in various cancer models. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The molecular mechanisms involve the modulation of signaling pathways related to cell survival and death.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. These studies indicate that modifications to the imidazole and pyrimidine rings significantly influence potency and selectivity against target enzymes .

| Modification | Effect on Activity |

|---|---|

| Substituents on the imidazole ring | Enhanced binding affinity to ENPP1 |

| Variations in benzamide structure | Altered cytotoxicity profiles |

Case Studies

One notable study investigated the compound's efficacy in combination therapies for cancer treatment. When administered with anti-PD-1 antibodies in murine models, it achieved a tumor growth inhibition rate of approximately 77.7%, demonstrating its potential as an adjunct therapy in immuno-oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.